molecular formula C21H18N4O2 B3565829 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3565829
M. Wt: 358.4 g/mol
InChI Key: PJOPNPHMUUZNKV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound featuring a pyridine ring substituted with ethoxy, methylphenyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common approach is:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Substitution on the pyridine ring: The ethoxy and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling reactions: The pyridinyl and oxadiazolyl groups can be coupled using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application:

    Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the performance of devices, such as enhancing the efficiency of OLEDs.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-thiadiazol-3-yl]pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-triazol-3-yl]pyridine: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-3-26-21-17(8-9-18(23-21)15-6-4-14(2)5-7-15)19-24-20(27-25-19)16-10-12-22-13-11-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPNPHMUUZNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

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